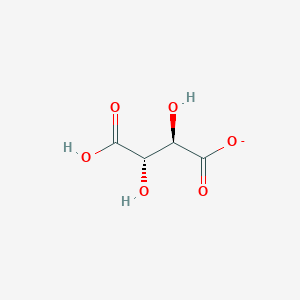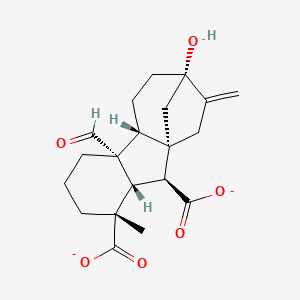
gibberellin A19(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A19(2-) is dicarboxylate anion of gibberellin A19. It is a conjugate base of a gibberellin A19.
Scientific Research Applications
Role in Plant Growth and Development
- Gibberellins, including gibberellin A1, influence various aspects of plant growth and development. They regulate processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds (Gao & Chu, 2020).
- In cucumber, gibberellin precursors like GA9, which can convert to bioactive forms such as GA4, are crucial for female flower development. This highlights the importance of gibberellin intermediates in the regulation of floral organ identity and ensures successful fruit and seed production (Pimenta Lange & Lange, 2016).
Gibberellin Metabolism and Its Regulation
- The biosynthesis and deactivation of gibberellins, including GA19(2-), are tightly regulated by developmental, hormonal, and environmental signals. This regulation is key to their role as growth regulators, with the molecular mechanisms for fine-tuning hormone levels starting to be uncovered (Yamaguchi, 2008).
Impact on Agricultural Practices
- The manipulation of gibberellin status, either through genetic alteration or by applying gibberellin or its inhibitors, is used to optimize plant growth and yields. This approach is rooted in the 'Green Revolution' where genes producing semidwarf, high-yielding crops were identified as GA synthesis or response genes (Gao & Chu, 2020).
Gibberellin Signaling Mechanisms
- Gibberellins, including GA19(2-), bind to specific receptors like GIBBERELLIN INSENSITIVE DWARF1 (GID1), leading to the degradation of DELLA proteins, which are growth-inhibitory. This binding and subsequent signaling process are critical in regulating various growth responses in plants (Ueguchi-Tanaka et al., 2007).
Applications in Enhancing Crop Resilience
- Gibberellin A19(2-) and its derivatives play a role in enhancing the adaptability of plants to stress conditions, such as low light. This is achieved by regulating photosynthesis, reactive oxygen species metabolism, and protection mechanisms in plants like maize, thereby improving their resilience and yield under challenging environmental conditions (Fu et al., 2023).
Influence on Plant Hormone Distribution and Transport
- The distribution patterns and concentration gradients of gibberellins, such as GA19(2-), are essential for governing plant growth and development. The movement and localization of gibberellins in plants, including their transport across different parts, are crucial for various developmental aspects (Binenbaum et al., 2018).
properties
Molecular Formula |
C20H24O6-2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14+,17+,18+,19-,20-/m0/s1 |
InChI Key |
VNCQCPQAMDQEBY-YTJHIPEWSA-L |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])C=O)C(=O)[O-] |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])C=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)
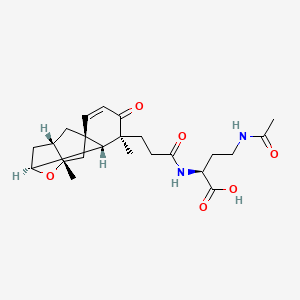
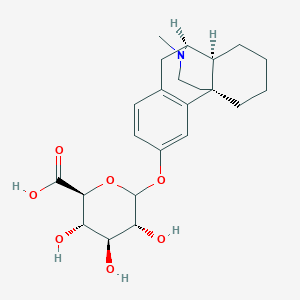
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1263440.png)


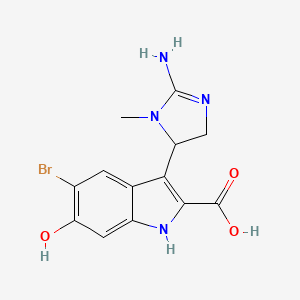
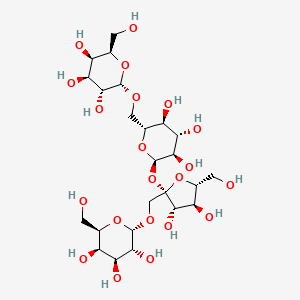


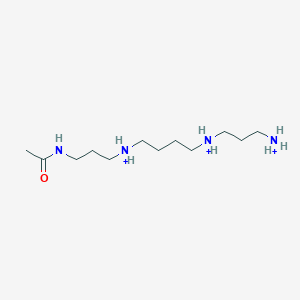

![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)
